Benzamide, N-4-isoquinolinyl-

Positional Isomerism Scaffold Identity Kinase Inhibitor Design

Benzamide, N-4-isoquinolinyl- (CAS 681448-78-2), also known as N-isoquinolin-4-ylbenzamide, is a heterocyclic benzamide derivative with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol. It features a benzoyl group linked via an amide bond to the 4-position of an isoquinoline ring, creating a planar, conjugated system that serves as the essential structural foundation for a recognized class of kinase inhibitors.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 681448-78-2
Cat. No. B11860951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-4-isoquinolinyl-
CAS681448-78-2
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN=CC3=CC=CC=C32
InChIInChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-11H,(H,18,19)
InChIKeyPBIBJVJKWIRIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-4-Isoquinolinyl-Benzamide (CAS 681448-78-2) – Differentiating the Core Scaffold for Targeted Kinase Probe Development


Benzamide, N-4-isoquinolinyl- (CAS 681448-78-2), also known as N-isoquinolin-4-ylbenzamide, is a heterocyclic benzamide derivative with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . It features a benzoyl group linked via an amide bond to the 4-position of an isoquinoline ring, creating a planar, conjugated system that serves as the essential structural foundation for a recognized class of kinase inhibitors . This compound is specifically documented as a core scaffold in patent literature for Cyclin-Dependent Kinase 7 (CDK7) inhibitor programs, where the unsubstituted 4-isoquinolinyl benzamide represents the minimal pharmacophore required to initiate structure-activity relationship (SAR) campaigns .

Why Generic Isoquinoline Benzamide Substitution Is Not Feasible for Benzamide, N-4-isoquinolinyl-


Generic substitution among isoquinoline benzamide positional isomers is chemically invalid, as the site of amide linkage on the isoquinoline ring is a primary determinant of biological target engagement and functional activity . Research on aminoisoquinoline benzamides demonstrates that modifications of the core from aminoisoquinoline to aminoquinoline or aminoquinazoline abrogate FLT3 and Src-family kinase binding, a finding that underscores the non-interchangeability of the core scaffold itself . The unsubstituted N-4-isoquinolinyl benzamide is distinct from its N-1-isoquinolinyl isomer (CAS 33357-47-0), a compound documented for entirely different chemical reactivity and synthetic utility, further evidence that the isoquinoline substitution position defines the chemical and biological identity of the molecule .

Quantitative Differentiation Evidence for Benzamide, N-4-isoquinolinyl- (CAS 681448-78-2) Against Comparators


Structural Scaffold Identity: N-4- vs. N-1-Isoquinolinyl Positional Isomerism

The target compound, CAS 681448-78-2, is explicitly the 4-isoquinolinyl positional isomer, a critical distinction from the N-1-isoquinolinyl isomer (CAS 33357-47-0) . In kinase inhibitor programs, the 4-aminoisoquinoline benzamide series (e.g., HSN286, Kd = 6.5 nM on FLT3) are direct derivatives of this 4-substituted scaffold and demonstrate potent target engagement, whereas modification to a 2-aminoquinoline core drastically reduces potency . The N-1 isomer is associated with entirely different synthetic pathways and, based on available data, has no established role in this kinase inhibitor pharmacophore, making procurement of the correct 4-isomer essential for SAR continuity .

Positional Isomerism Scaffold Identity Kinase Inhibitor Design

Essential Pharmacophoric Core for CDK7 Inhibitor Patents

The compound is explicitly cited in patent literature (WO2018013867A8) as a foundational example within the Markush structure of novel CDK7 inhibitors . While the patent primarily claims more elaborated derivatives, the inclusion of the unsubstituted N-4-isoquinolinyl benzamide designates this specific compound as the core scaffold from which potent CDK7 inhibitor series are developed, in contrast to other isoquinoline benzamide isomers which are absent from this patent family .

CDK7 Inhibitor Patent Scaffold Pharmacophore Mapping

Differentiation from Amino-Substituted Analogs: The Minimal Binding Scaffold

A key differentiation from its amino-substituted progeny is its status as the minimal functional scaffold. Potent analogs like HSN286 (FLT3 Kd = 6.5 nM) and HSN356 (FLT3 Kd = 1.3 nM) are built by adding an amino group to the 3-position of the isoquinoline ring of this parent compound . Procuring the unsubstituted parent (CAS 681448-78-2) provides the ideal minimal-binding control for establishing target engagement baseline, assessing amino-substitution-derived binding energy, and exploring chemical space around alternative substitution vectors that the amino group would otherwise preclude .

Lead Optimization Ligand Efficiency Scaffold Minimalism

Strategic Procurement Scenarios for Benzamide, N-4-isoquinolinyl- (CAS 681448-78-2)


Medicinal Chemistry Hit-to-Lead and Scaffold Hopping Programs

Use as the validated starting scaffold for synthesizing 4-substituted aminoisoquinoline benzamide libraries aimed at FLT3, Src-family, or CDK7 kinases. Its defined 4-isoquinolinyl linkage is the essential requirement for accessing the potent kinase inhibitory activity described in the primary literature, as alternative heterocyclic cores have been shown to abolish binding .

Kinase Profiling Selectivity Baselines

Employ as an ideal, minimal-structure probe to establish a baseline kinase inhibition profile. By comparing its activity profile against that of more decorated analogs (e.g., HSN286, HSN356), research teams can precisely quantify the selectivity gains and binding energy contributions provided by additional functional groups, a critical step in rational kinase inhibitor design .

CDK7-Targeted Degrader and Bifunctional Molecule Linker Chemistry

As a core scaffold explicitly claimed in a key CDK7 inhibitor patent, this compound serves as a high-priority starting point for the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional degraders . Its chemical tractability allows for the exploration of exit vectors for linker attachment, a synthetic maneuver that is more complex with pre-elaborated, potent analogs.

Quote Request

Request a Quote for Benzamide, N-4-isoquinolinyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.